REACTION_SMILES
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[CH3:14][CH2:15][N:16]=[C:17]=[N:18][CH2:19][CH2:20][CH2:21][N:22]([CH3:23])[CH3:24].[CH3:99][CH2:100][O:101][C:102](=[O:103])[CH3:104].[CH:25]1([CH:31]([C:32](=[O:33])[NH:34][CH:35]([C:36](=[O:37])[N:38]2[CH:39]([C:46](=[O:47])[OH:48])[CH:40]3[CH:41]([CH2:42]2)[CH2:43][CH2:44][CH2:45]3)[C:49]([CH3:50])([CH3:51])[CH3:52])[NH:53][C:54](=[O:55])[c:56]2[n:57][cH:58][cH:59][n:60][cH:61]2)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]1.[CH:62]([NH:63][CH:64]([CH3:65])[CH3:66])([CH3:67])[CH3:68].[ClH:80].[NH2:1][CH:2]([CH:3]([C:4](=[O:5])[NH:6][CH:7]1[CH2:8][CH2:9]1)[OH:10])[CH2:11][CH2:12][CH3:13].[NH2:81][CH:82]([CH2:83][CH2:84][CH3:85])[CH:86]([OH:87])[C:88]([NH:89][CH:90]1[CH2:91][CH2:92]1)=[O:93].[O:94]=[CH:95][N:96]([CH3:97])[CH3:98].[OH2:69].[OH:70][n:71]1[c:72]2[cH:73][cH:74][cH:75][cH:76][c:77]2[n:78][n:79]1>>[NH:1]([CH:2]([CH:3]([C:4](=[O:5])[NH:6][CH:7]1[CH2:8][CH2:9]1)[OH:10])[CH2:11][CH2:12][CH3:13])[C:46]([CH:39]1[N:38]([C:36]([CH:35]([NH:34][C:32]([CH:31]([CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]2)[NH:53][C:54](=[O:55])[c:56]2[n:57][cH:58][cH:59][n:60][cH:61]2)=[O:33])[C:49]([CH3:50])([CH3:51])[CH3:52])=[O:37])[CH2:42][CH:41]2[CH:40]1[CH2:45][CH2:44][CH2:43]2)=[O:47]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(NC(=O)C(NC(=O)c1cnccn1)C1CCCCC1)C(=O)N1CC2CCCC2C1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(N)C(O)C(=O)NC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(N)C(O)C(=O)NC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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CCCC(NC(=O)C1C2CCCC2CN1C(=O)C(NC(=O)C(NC(=O)c1cnccn1)C1CCCCC1)C(C)(C)C)C(O)C(=O)NC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |